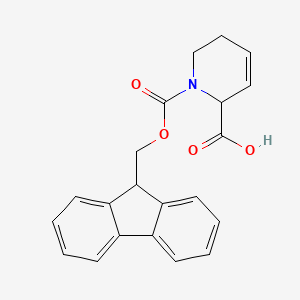

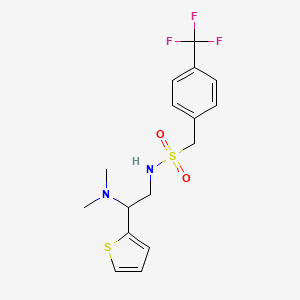

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid, also known as Fmoc-Lys(Dde)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys(Dde)-OH is commonly used in peptide synthesis and is known for its high purity and efficiency.

科学的研究の応用

Protecting Groups in Synthesis

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid, commonly referred to using the fluoren-9-ylmethoxycarbonyl (Fmoc) group, is widely used to protect hydroxy-groups in synthesis. It is compatible with various acid- and base-labile protecting groups and can be removed conveniently using triethylamine in dry pyridine, allowing for other base-labile protecting groups to remain intact (Gioeli & Chattopadhyaya, 1982).

Hydrogen Bonding Characteristics

The compound displays significant hydrogen bonding characteristics. For instance, 9-Oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation where the carboxyl group internally hydrogen bonds to the ketone O atom. This property influences how the molecules stack in certain directions, impacting their crystalline structure and chemical reactivity (Coté, Lalancette, & Thompson, 1996).

Role in Polymer Synthesis

This compound plays a crucial role in the synthesis of various polymers. For instance, it is used in the synthesis of new diphenylfluorene-based aromatic polyamides. These polyamides are noted for their high solubility in organic solvents, ability to form transparent and tough films, and high thermal stability. Such properties are crucial in materials science, especially for applications requiring robust and versatile polymers (Hsiao, Yang, & Lin, 1999).

Fluorescence and Imaging Applications

The Fmoc group is integral in the development of carbon dots with high fluorescence quantum yield, which are significant in imaging and sensing applications. These applications include bioimaging and the development of sensors for detecting various chemical substances (Shi et al., 2016).

Peptide Synthesis

The Fmoc group is essential in peptide synthesis, especially in creating peptides with difficult sequences. It serves as a reversible protecting group for the amide bond in peptides, helping prevent interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Synthesis of Versatile Fluorophores

It is used in the synthesis of versatile fluorophores, such as in the formation of innovative nicotinonitriles incorporating pyrene and fluorene moieties. These compounds, due to their photophysical properties, are important in materials science and other areas requiring the use of advanced fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

作用機序

Target of Action

Compounds with the fluoren-9-ylmethoxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that EN300-7435156 may interact with proteins or peptides in the body.

Mode of Action

Fmoc-protected amino acids, which share a similar structure to en300-7435156, are known to be used as coupling agents in peptide synthesis . This suggests that EN300-7435156 might interact with its targets by forming bonds with amino acids or peptides, thereby altering their structure and function.

特性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-5,7-11,18-19H,6,12-13H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDGXTGHQJFERB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2355112.png)

![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)

![5-fluoro-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2355121.png)

![Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2355125.png)

![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2355127.png)

![2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2355129.png)

![1-Benzyl-1-azaspiro[4.5]decan-3-amine](/img/structure/B2355130.png)